Norbelladine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

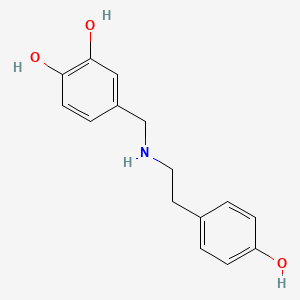

Norbelladine is a phenethylamine alkaloid that is tyramine in which one of the amino hydrogens has been replaced by a 3,4-dihydroxybenzyl group. It has a role as a plant metabolite. It is a phenethylamine alkaloid, a polyphenol, a secondary amino compound and a member of catechols. It derives from a tyramine. It is a conjugate base of a this compound(1+).

科学的研究の応用

Chemical Synthesis and Derivatives

Norbelladine is synthesized through enzymatic pathways involving this compound synthase and noroxomaritidine reductase. These enzymes catalyze the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norcraugsodine, which is subsequently reduced to this compound . Recent studies have focused on synthesizing O-methylated derivatives of this compound to enhance its biological activities. For instance, compounds such as 3′-O-methylthis compound have shown promising cytotoxic effects against various cancer cell lines .

Anticancer Properties

This compound and its derivatives have demonstrated significant cytotoxicity against several cancer cell lines. In a study evaluating the cytotoxic effects of this compound on hepatocarcinoma (Huh7) and acute myeloid leukemia (THP-1) cells, it was found that this compound exhibited a half-maximal inhibitory concentration (CC50) of 72.6 µM against Huh7 cells . The structure-activity relationship suggests that modifications to this compound can enhance its potency against cancer cells.

Antiviral Activity

This compound has also been investigated for its antiviral properties. It has shown effectiveness against various viruses, including dengue virus and human coronaviruses. The antiviral activity of this compound is believed to be linked to its ability to inhibit specific enzymes associated with viral replication . For example, O-methylated derivatives were found to retain antiviral activity while enhancing inhibition of butyrylcholinesterase, an enzyme relevant in Alzheimer's disease .

Alzheimer’s Disease

This compound's role as a precursor in the biosynthesis of galanthamine, an established treatment for Alzheimer's disease, underscores its therapeutic potential. Galanthamine functions as an acetylcholinesterase inhibitor, improving cognitive function in patients with Alzheimer's . Research indicates that enhancing the biosynthetic pathways for this compound could lead to increased production of galanthamine and related compounds .

Drug Development

The medicinal properties of this compound have inspired the development of novel compounds aimed at treating cancer and neurodegenerative diseases. The Amaryllidaceae alkaloids are being explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells . Furthermore, ongoing research into the biosynthetic pathways may facilitate the creation of more effective drugs derived from this compound.

Case Studies and Research Findings

化学反応の分析

Biosynthetic Formation via Enzymatic Condensation and Reduction

Norbelladine is synthesized through a two-step enzymatic process involving This compound synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) :

| Step | Enzyme | Substrates | Product | Cofactor | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS | Tyramine + 3,4-DHBA | Norcraugsodine | None | 0.93–4.48 |

| 2 | NR | Norcraugsodine | This compound | NADPH | 3.99–10.21 |

-

Mechanism :

-

NBS catalyzes the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA) to form the imine intermediate norcraugsodine .

-

NR reduces norcraugsodine via NADPH-dependent reduction, yielding this compound .

-

Enzymes colocalize in the cytoplasm and nuclei of plant bulbs, forming a metabolon for efficient catalysis .

-

Oxidative and Reductive Transformations

This compound participates in downstream alkaloid biosynthesis via:

-

Oxidation : Forms noroxomaritidine, a precursor to galanthamine .

-

C–C Coupling : Generates lycorine- and haemanthamine-type alkaloids through phenolic coupling .

Substrate Flexibility in Enzymatic Reactions

NBS and NR show limited tolerance for substituted benzaldehydes :

| Benzaldehyde Derivative | R₁ | R₂ | NBS Activity | NR Activity |

|---|---|---|---|---|

| 3,4-DHBA (1a) | OH | OH | +++ | +++ |

| 3-Hydroxy-4-methoxy (1b) | OCH₃ | OH | – | – |

| 4-Hydroxy-3-methoxy (1c) | OH | OCH₃ | – | – |

| 3,4-Dimethoxy (1d) | OCH₃ | OCH₃ | – | – |

Key: +++ = high activity; – = no activity.

Stability and Degradation Pathways

-

pH Sensitivity : this compound degrades under acidic conditions (pH < 4) via retro-aldol cleavage .

-

Thermal Stability : Stable up to 100°C in neutral aqueous solutions .

This synthesis of multidisciplinary data underscores this compound’s centrality in both natural product biosynthesis and synthetic chemistry, providing a foundation for engineered alkaloid production and pharmacological studies.

特性

分子式 |

C15H17NO3 |

|---|---|

分子量 |

259.3 g/mol |

IUPAC名 |

4-[[2-(4-hydroxyphenyl)ethylamino]methyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H17NO3/c17-13-4-1-11(2-5-13)7-8-16-10-12-3-6-14(18)15(19)9-12/h1-6,9,16-19H,7-8,10H2 |

InChIキー |

YJYUDTAJVLORNV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNCC2=CC(=C(C=C2)O)O)O |

正規SMILES |

C1=CC(=CC=C1CCNCC2=CC(=C(C=C2)O)O)O |

同義語 |

4-(((2-(4-Hydroxyphenyl)ethyl)amino)methyl)-1,2-benzenediol norbelladine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。